molecular formula C26H35NO3 B1148816 Laxiracemosin H CAS No. 1241871-28-2

Laxiracemosin H

Cat. No.: B1148816
CAS No.: 1241871-28-2
M. Wt: 409.561
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Laxiracemosin H has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for Laxiracemosin H is not available in the sources retrieved, general safety measures for handling chemical substances should be followed. These include washing thoroughly after handling, avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and keeping away from sources of ignition .

Biochemical Analysis

Biochemical Properties

Laxiracemosin H plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite in plants, specifically in the leaves and twigs of Dysoxylum lenticellatum . The compound’s interactions with enzymes and proteins are crucial for its role as a plant metabolite, influencing various metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular metabolism and gene expression . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects . These interactions are critical for the compound’s biological activity and potential therapeutic uses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have indicated that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, this compound has been observed to maintain its stability under certain conditions, but it may degrade over time, affecting its efficacy and biological activity . Understanding these temporal effects is crucial for its application in research and potential therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, at high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role as a plant metabolite suggests its involvement in primary and secondary metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Laxiracemosin H is primarily obtained through natural extraction rather than synthetic routes. The compound is isolated from the bark of Dysoxylum laxiracemosum using solvent extraction and chromatographic techniques such as silica gel column chromatography, counter-current phase chromatography, and high-performance liquid chromatography .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The extraction from natural sources remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Laxiracemosin H undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to reduced forms of the compound .

Comparison with Similar Compounds

Laxiracemosin H is unique due to its specific tirucallane skeleton and biological activities. Similar compounds include other tirucallane-type alkaloids such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-[(5R,9R,10R,13S,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19H,7-13H2,1-5H3,(H,27,29,30)/t16-,17-,19-,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOKEBRRTSUMOO-CVRFEKSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4C5=CC(=O)NC5=O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are Laxiracemosin H and Laxiracemosin B, and where were they discovered?

A1: this compound and Laxiracemosin B are tirucallane-type alkaloids []. They were isolated from the stems of Dysoxylum lenticellatum alongside ten other compounds during a study on the plant's chemical constituents []. This study marks the first time these compounds have been isolated from D. lenticellatum [].

Q2: Are there any notable biological activities associated with the compounds found in Dysoxylum lenticellatum?

A2: Yes, while the specific activity of this compound was not investigated in the study, a related compound, 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone, demonstrated significant inhibitory activities against human cancer cell lines in vitro []. This suggests potential for further research into the bioactivity of tirucallane-type alkaloids like this compound.

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